molecular formula C11H11NO B1283192 5-(prop-2-en-1-yloxy)-1H-indole CAS No. 51086-08-9

5-(prop-2-en-1-yloxy)-1H-indole

Cat. No. B1283192
Key on ui cas rn: 51086-08-9
M. Wt: 173.21 g/mol
InChI Key: CJOAAJIGYICLNT-UHFFFAOYSA-N
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Patent
US07259182B2

Procedure details

To a slurry of 2.92 g (22 mmol) 5-hydroxyindole and 12.43 g (90 mmol) K2CO3 in 110 mL acetone was added 2.07 mL (24 mmol) allyl bromide. The reaction was stirred at room temperature over 2 days upon which time TLC indicated that the reaction was not complete. Additional 0.66 mL allyl bromide was added and the reaction was heated to reflux for 1.5 hr and stirred at room temperature over night. The reaction was filtered to remove precipitate and concentrated. The crude product was chromatographed on silica gel using 20–33% EtOAc-hexane to afford 3.128 g (18 mmol) 5-allyloxyindole as an oil.
Quantity
2.92 g
Type
reactant
Reaction Step One
Name
Quantity
12.43 g
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.C([O-])([O-])=O.[K+].[K+].[CH2:17](Br)[CH:18]=[CH2:19]>CC(C)=O>[CH2:19]([O:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2)[CH:18]=[CH2:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
OC=1C=C2C=CNC2=CC1
Name
Quantity
12.43 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.07 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
110 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature over 2 days upon which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hr
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred at room temperature over night
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove precipitate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel using 20–33% EtOAc-hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C=C)OC=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 3.128 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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